N-(4-ethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
CAS No.: 899950-59-5
Cat. No.: VC6996338
Molecular Formula: C25H34N4O4S
Molecular Weight: 486.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899950-59-5 |
|---|---|
| Molecular Formula | C25H34N4O4S |
| Molecular Weight | 486.63 |
| IUPAC Name | N-(4-ethoxyphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C25H34N4O4S/c1-2-33-20-10-8-19(9-11-20)26-23(30)18-34-24-21-6-3-4-7-22(21)29(25(31)27-24)13-5-12-28-14-16-32-17-15-28/h8-11H,2-7,12-18H2,1H3,(H,26,30) |
| Standard InChI Key | XEYOSMMFGSXQJA-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN4CCOCC4 |
Introduction
Chemical Characterization and Structural Analysis
Molecular Architecture
The compound’s IUPAC name, N-(4-ethoxyphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide, reflects its three primary components:
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Hexahydroquinazolinone Core: A bicyclic system comprising a pyrimidine ring fused to a partially saturated cyclohexane ring, with a ketone group at position 2.
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Morpholinopropyl Substituent: A 3-morpholinopropyl group attached to the quinazolinone nitrogen, introducing a tertiary amine and ether functionality .
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Thioacetamide-Ethoxyphenyl Moiety: A sulfur-linked acetamide group connecting the core to a 4-ethoxyphenyl aromatic ring .
The SMILES notation (CCOC1=CC=CC=C1NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN4CCOCC4) and InChIKey (SFJCLZQSAMVDBT-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.
Table 1: Key Physicochemical Properties
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of this compound likely involves a multi-step sequence:
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Quinazolinone Core Formation: Cyclocondensation of cyclohexanone derivatives with urea or thiourea under acidic conditions .
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Morpholinopropyl Introduction: Alkylation of the quinazolinone nitrogen using 3-morpholinopropyl chloride or similar electrophiles .
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Thioacetamide Coupling: Reaction of 4-mercaptoquinazolinone intermediates with N-(4-ethoxyphenyl)chloroacetamide.
Purification typically employs column chromatography, with structural confirmation via <sup>1</sup>H NMR, <sup>13</sup>C NMR, and high-resolution mass spectrometry (HRMS) .
Biological Activity and Mechanistic Insights
Structure-Activity Relationships (SAR)
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Morpholinopropyl Chain: Enhances solubility and enzyme binding via hydrogen bonding .
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Thioether Linkage: Improves metabolic stability compared to oxygen analogs .
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4-Ethoxyphenyl Group: Modulates lipophilicity and membrane permeability .
Pharmacokinetic and Toxicity Profiling
ADME Properties
Predicted parameters using in silico tools suggest:
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Lipophilicity (LogP): ~3.1, indicating moderate membrane permeability .
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Water Solubility: Likely low due to the aromatic and aliphatic hydrocarbon content.
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CYP450 Interactions: The morpholine moiety may inhibit CYP3A4, necessitating caution in drug combinations .
Comparative Analysis with Analogous Compounds
Table 2: Structural and Functional Comparisons
Future Directions and Research Gaps
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Biological Screening: Prioritize in vitro assays against fungal and bacterial pathogens.
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Structural Optimization: Explore halogenation (e.g., 4-chlorophenyl analogs) to enhance target binding .
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In Vivo Pharmacokinetics: Assess bioavailability and tissue distribution in rodent models.
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Toxicological Profiling: Evaluate acute and chronic toxicity to establish safety margins.
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